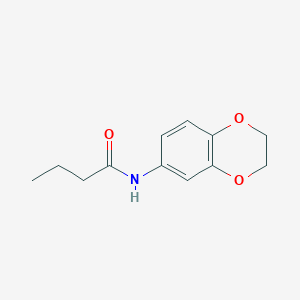

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Description

Historical Context of Benzodioxin Derivatives in Organic Chemistry

The development of benzodioxin derivatives traces back to the fundamental understanding of heterocyclic chemistry and the recognition of oxygen-containing six-membered ring systems. The 1,4-benzodioxin core structure, from which N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide derives, represents a class of compounds that has evolved significantly since the early investigations into dioxin chemistry. The parent 1,4-dioxin compound, with the chemical formula C₄H₄O₂, established the foundation for understanding this heterocyclic system, though it initially gained attention primarily through environmental chemistry concerns related to polychlorinated dibenzodioxins.

The synthetic development of benzodioxin derivatives gained momentum with the recognition of their potential as building blocks in organic synthesis. The Diels-Alder reaction methodology emerged as a crucial synthetic approach, particularly in the preparation of highly functionalized 1,4-benzodioxin derivatives. This cycloaddition strategy enabled the regiospecific synthesis of complex benzodioxin structures, with researchers demonstrating the ability to introduce up to five elements of diversity into the molecular framework. The electrochemically induced Diels-Alder reactions proved particularly valuable, utilizing pyrogallol derivatives as precursors to generate chemically unstable o-quinone heterodienes that could be trapped in situ by appropriate dienophiles.

The medicinal significance of benzodioxin derivatives became increasingly apparent through systematic investigations into their biological activities. The structural scaffolds of 1,4-benzodioxins and their 2,3-dihydro derivatives emerged as important building blocks for pharmaceutical development. These compounds attracted special attention not only due to their synthetic accessibility but also because of their natural occurrence and important biological activities. The introduction of palladium-catalyzed reactions added a new dimension to benzodioxin synthesis, making the preparation of these heterocycles more convenient and general.

The evolution of benzodioxin chemistry has been marked by continuous improvements in synthetic methodologies. The development of efficient routes to 2,3-dihydro-1,4-benzodioxin derivatives specifically addressed the need for more accessible synthetic pathways to these therapeutically relevant molecules. Research efforts have focused on establishing general synthetic methods that can accommodate structural variations while maintaining high yields and selectivity.

Structural Significance of the Butanamide Functional Group

The butanamide moiety in this compound contributes significant structural and pharmacological properties to the overall molecular architecture. Butanamide, with the molecular formula C₃H₇CONH₂, represents the amide derivative of butyric acid and exists as a white crystalline solid that exhibits favorable solubility characteristics in water and ethanol. Unlike its parent carboxylic acid, butanamide lacks the unpleasant rancid odor associated with butyric acid, making it more suitable for pharmaceutical applications.

The synthetic accessibility of butanamide derivatives provides multiple pathways for the preparation of related compounds. The catalytic hydration of butyronitrile represents one established method for butanamide synthesis, while the reaction of butyryl chloride with ammonium salts offers an alternative approach. Additionally, the reduction of butyraldoxime provides yet another synthetic route to the butanamide functional group. These diverse synthetic approaches ensure that butanamide-containing compounds can be prepared through various methodologies depending on the specific requirements of the target molecule.

The pharmacological significance of butanamide derivatives extends beyond simple structural considerations. Some butanamide derivatives have demonstrated preliminary strong anticonvulsive activity, indicating their potential therapeutic utility in neurological applications. Furthermore, certain butanamide compounds exhibit inhibitory action on histone deacetylases, which are crucial enzymes controlling the proliferative or differentiation status of most cells. This dual biological activity profile suggests that the butanamide functional group contributes meaningful pharmacological properties to the compounds that contain it.

The structural characteristics of the butanamide chain in this compound can be represented through its Simplified Molecular Input Line Entry System notation as O=C(CCC)NC1=CC2=C(C=C1)OCCO2. This representation clearly illustrates the connectivity between the butanamide carbonyl group and the amino nitrogen attached to the benzodioxin ring system. The four-carbon chain of the butanamide moiety provides sufficient flexibility to accommodate various conformational arrangements while maintaining the essential amide functionality.

Table 1. Structural Comparison of Butanamide and Related Compounds

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly identify all structural components of the molecule. The compound name begins with the butanamide portion, indicating the presence of a four-carbon amide chain, followed by the complex substituent designation that specifies the attachment point and structure of the benzodioxin system.

The International Chemical Identifier for this compound provides a standardized representation: InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14). This identifier systematically encodes the molecular connectivity, hydrogen count, and stereochemical information where applicable. The corresponding International Chemical Identifier Key, NNMVFPRWBJDAQU-UHFFFAOYSA-N, serves as a fixed-length condensed version of the full International Chemical Identifier.

The compound classification within chemical databases follows established hierarchical systems. In the PubChem database, the molecule receives the Compound Identifier number consistent with its unique structural features. The systematic name explicitly describes the substitution pattern on the benzodioxin ring, with the 6-position indicating the specific carbon atom to which the butanamide nitrogen is attached.

The molecular structure can be further analyzed through its constituent ring systems. The 2,3-dihydro-1,4-benzodioxin core represents a saturated six-membered heterocyclic ring fused to a benzene ring, with oxygen atoms occupying the 1 and 4 positions of the heterocycle. The systematic numbering of this ring system follows International Union of Pure and Applied Chemistry conventions, ensuring consistent identification of substitution positions across different benzodioxin derivatives.

Table 2. Chemical Identifiers for this compound

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMVFPRWBJDAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Amine derivatives.

Substitution: N-substituted amides.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Therapeutic Applications

Given its biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide holds promise for various therapeutic applications:

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was particularly effective against Gram-positive bacteria.

Enzyme Inhibition

In a pharmacological study examining enzyme inhibition, this compound demonstrated significant activity against lipoxygenase. This finding supports its potential use in developing anti-inflammatory medications aimed at treating conditions like asthma and arthritis.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamides vs. Amides

- Sulfonamides (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)):

- Exhibit antibacterial activity against Gram-positive/-negative strains (e.g., IC₅₀ = 13.00 µg/mL against S. typhi for compound 5a ) and lipoxygenase inhibition (IC₅₀ = 85.79 mM for 5c ) .

- Sulfonamide derivatives often show higher polarity and hydrogen-bonding capacity compared to amides, influencing their pharmacokinetics .

- Amides (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide): Simpler amides like acetamide (C₁₀H₁₁NO₃, MW: 193.20) and butanamide derivatives are less studied for antibacterial activity but show promise in anti-inflammatory and anti-diabetic contexts. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated anti-inflammatory potency comparable to ibuprofen .

Butanamide-Specific Derivatives

- Its molecular weight (382.24 g/mol) and halogen substituents may improve target binding but increase cytotoxicity risks .

Anti-Inflammatory Activity

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid :

Anti-Diabetic Activity

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Derivatives :

Antibacterial and Biofilm Inhibition

Structural-Activity Relationships (SAR)

Physicochemical Properties

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- SMILES Notation : O=C(CCC)NC1=CC2=C(C=C1)OCCO2

This compound features a benzodioxin moiety which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds related to the benzodioxin structure exhibit significant anticancer properties. For instance:

- Cell Lines Studied : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 ± 1.2 | Apoptosis induction |

| This compound | HeLa | 10.46 ± 0.82 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties:

- α-glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism.

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 40.09 ± 0.49 |

This suggests potential applications in managing diabetes by controlling postprandial glucose levels .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis as measured by Annexin V staining.

Case Study 2: Enzyme Interaction

In another study focused on enzyme interactions, molecular docking simulations were performed to elucidate the binding affinity of this compound with α-glucosidase. The docking studies revealed key interactions that contribute to its inhibitory activity.

Q & A

Q. What synthetic methodologies are commonly employed for N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide derivatives?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with activated acylating agents (e.g., bromoacetyl bromide) in polar aprotic solvents like DMF, using LiH as a base to facilitate nucleophilic substitution .

- Sulfonamide formation : Treating intermediates with benzenesulfonyl chloride under basic conditions (pH 9–10) to introduce sulfonamide groups .

- Purification : Precipitation via acidification (pH 2–3) and characterization via TLC, NMR, and IR spectroscopy .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

- ¹H-NMR : Assigns protons from the benzodioxin ring (δ 6.5–6.8 ppm), acetamide NH (δ ~8.3 ppm), and substituents (e.g., aromatic protons at δ 7.0–7.7 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1715 cm⁻¹, S=O at ~1380 cm⁻¹, N–H at ~3250 cm⁻¹) .

- CHN analysis : Validates molecular formulas (e.g., C₂₄H₂₄N₂O₅S for compound 7k) .

Q. What biological activities have been reported for these derivatives?

- α-Glucosidase inhibition : Compounds like 7k (IC₅₀ = 81.12 ± 0.13 μM) and 7i (IC₅₀ = 86.31 ± 0.11 μM) show moderate inhibitory activity, though weaker than acarbose (IC₅₀ = 37.38 ± 0.12 μM) .

- Antimicrobial potential : Structural analogs exhibit biofilm inhibition and cytotoxicity, though activity depends on substituent patterns (e.g., alkyl/aralkyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Reactions at 25–30°C minimize side products (e.g., decomposition of sulfonamide intermediates) .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .

- Catalyst/base choice : LiH outperforms Na₂CO₃ in coupling reactions due to stronger deprotonation capacity .

- Scale-up strategies : Continuous flow reactors improve scalability and reproducibility for industrial research .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay standardization : Ensure consistent enzyme sources (e.g., α-glucosidase from Saccharomyces cerevisiae) and buffer conditions (pH 6.8, 37°C) .

- Compound purity : Verify via HPLC or mass spectrometry; impurities (e.g., unreacted intermediates) may skew IC₅₀ values .

- Structural analogs : Compare substituent effects (e.g., 3,4-dimethylphenyl in 7k vs. 2,3-dimethylphenyl in 7g) to rationalize activity differences .

Q. What computational tools support the design of derivatives with enhanced activity?

- Molecular docking : Predict binding interactions with α-glucosidase (e.g., hydrogen bonding with catalytic residues) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ constants) with IC₅₀ values to prioritize synthetic targets .

- ADMET profiling : Assess pharmacokinetic properties (e.g., LogP for membrane permeability) early in drug development .

Q. What analytical challenges arise in characterizing complex derivatives?

- Signal overlap in NMR : Use high-field instruments (600 MHz) and 2D techniques (COSY, HSQC) to resolve overlapping peaks (e.g., dihydrobenzodioxin CH₂ groups at δ 4.2–4.3 ppm) .

- Thermal instability : Monitor decomposition via TGA-DSC; store compounds at –20°C under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.